molecular formula C4H6ClNO2S B2757910 N-propargyl-N-methyl sulfamoyl chloride CAS No. 627887-59-6

N-propargyl-N-methyl sulfamoyl chloride

Cat. No.: B2757910
CAS No.: 627887-59-6
M. Wt: 167.61
InChI Key: HFMNEJYSBAYLPP-UHFFFAOYSA-N
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Description

N-propargyl-N-methyl sulfamoyl chloride is a specialized sulfamoyl chloride derivative with the molecular formula C4H6ClNO2S . It serves as a versatile synthetic intermediate and heterocyclic building block in medicinal chemistry and drug discovery research . The compound's structure features both a reactive sulfamoyl chloride group and an alkyne (propargyl) moiety, enabling two distinct reaction pathways. The sulfamoyl chloride group acts as an electrophile, readily undergoing reactions with nucleophiles such as amines to form sulfamide derivatives . Concurrently, the propargyl group can participate in metal-catalyzed cycloaddition reactions, such as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a valuable precursor for introducing triazole linkages into target molecules . This dual functionality makes it particularly valuable for constructing molecular scaffolds and exploring structure-activity relationships. Researchers utilize this reagent in the synthesis of novel nucleoside analogues, where it can be used to create a sulfamate linker between a carbohydrate and an amino acid moiety . Such constructs have been investigated as inhibitors of bacterial enzymes like DltA, which is a promising target for overcoming antibiotic resistance in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . The compound must be stored under inert conditions and handled in anhydrous environments due to the moisture-sensitive nature of the sulfamoyl chloride group. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-N-prop-2-ynylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2S/c1-3-4-6(2)9(5,7)8/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNEJYSBAYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propargyl-N-methyl sulfamoyl chloride can be synthesized through the reaction of N-methyl sulfamoyl chloride with propargyl bromide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

N-propargyl-N-methyl sulfamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The propargyl group can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, often in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include N-propargyl-N-methyl sulfonamides, ethers, or thioethers.

    Addition Products: Halogenated derivatives or hydrogenated products.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of N-propargyl-N-methyl sulfamoyl chloride exhibit significant antiproliferative activity against cancer cell lines. For instance, a compound derived from this sulfamoyl chloride showed an IC50 value of 0.27 µM against breast cancer cells, indicating strong potential as an anticancer agent .

Table 1: Antiproliferative Activity of Sulfamoyl Derivatives

Compound NameIC50 (µM)Cancer Type
4-Propargylthio-7-[N-methyl-N-propargylsulfamoyl]quinoline0.27Breast Cancer
Other derivativesVariesVarious Tumor Types

Immunomodulatory Effects

This compound and its derivatives have been investigated for their immunomodulatory properties. A study highlighted that certain analogs could enhance the release of immunostimulatory cytokines in human monocytic cell lines when used as co-adjuvants in vaccination studies . This suggests potential applications in vaccine development and immunotherapy.

C–N Bond Formation

The compound is utilized in palladium-catalyzed C–N cross-coupling reactions, which are crucial for synthesizing anilines and other nitrogen-containing compounds . These reactions are essential for developing pharmaceuticals and agrochemicals.

Table 2: Summary of C–N Coupling Reactions Involving this compound

Reaction TypeCatalyst UsedProducts Obtained
C–N Cross-CouplingPalladium-basedAniline derivatives
Sequential N-arylationVarious ligandsAlkyldiarylamine analogues

Mechanochemical Synthesis

A case study explored the mechanochemical synthesis of cyclic sulfamidates using this compound as a precursor. This method demonstrated advantages in terms of efficiency and environmental sustainability, aligning with current trends towards greener chemistry .

Drug Development Pipeline

In drug discovery pipelines, this compound has been identified as a promising scaffold for developing new drugs targeting various diseases, including cancer and infectious diseases. The ability to modify the propargyl group allows researchers to tailor compounds for specific biological activities.

Mechanism of Action

The mechanism of action of N-propargyl-N-methyl sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The propargyl group provides a site for addition reactions, while the sulfamoyl chloride moiety is reactive towards nucleophilic substitution. These reactions can modify molecular targets, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Comparative Table: Structural Features of Sulfamoyl Chlorides

Compound Substituents on Nitrogen Functional Groups Key Reactivity
N-Propargyl-N-methyl sulfamoyl chloride Propargyl (HC≡C-CH₂), Methyl Sulfamoyl chloride, Alkyne Click chemistry, nucleophilic substitution
2-(N-(4-Methoxyphenyl)sulfamoyl)acetyl chloride 4-Methoxyphenyl, Acetyl Sulfamoyl chloride, Aryl ether Electrophilic aromatic substitution, hydrolysis
N-Arylsulfamoyl azides Aryl groups (e.g., 4-methoxy) Sulfamoyl azide Chan–Lam coupling with boronic acids

Key Observations:

  • Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance the stability of sulfamoyl chlorides, while propargyl groups introduce electron-withdrawing character via sp-hybridized carbons, increasing electrophilicity at the sulfur center.

Reactivity Profile

  • This compound :

    • Click Chemistry : The alkyne moiety enables conjugation with azides to form triazoles, a trait absent in aryl-substituted analogs .
    • Nucleophilic Substitution : Reacts with amines to form sulfonamides, similar to other sulfamoyl chlorides, but with modified kinetics due to substituent effects .
  • Aryl-Substituted Sulfamoyl Chlorides :

    • Participate in Friedel-Crafts alkylation or act as electrophiles in SNAr (nucleophilic aromatic substitution) reactions, leveraging aryl ring activation .

Biological Activity

N-propargyl-N-methyl sulfamoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement with a propargyl group attached to a methyl sulfamoyl moiety. Its molecular formula is C₅H₈ClN₃O₂S, which incorporates a chlorosulfamoyl functional group, contributing to its reactivity and potential biological applications. The compound's synthesis typically involves the reaction of propargyl amine with methyl sulfamoyl chloride, yielding moderate to good yields under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various disease processes. Notably, compounds containing sulfamoyl groups have shown promise as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for cancer cell proliferation and survival. HSP90 inhibition can lead to the destabilization of numerous client proteins involved in oncogenesis, thus providing a therapeutic avenue for cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antibacterial and antifungal activities. Research indicates that derivatives of this compound could be developed as potential candidates for treating infections due to their ability to inhibit key microbial enzymes.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the sulfamoyl group can significantly affect the binding affinity and inhibitory potency against target proteins. For instance, substituents on the aromatic rings or alterations in the alkyl chain length can enhance or diminish the compound's efficacy .

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Addition of electron-withdrawing groupsIncreased potency against HSP90
Extension of alkyl chainEnhanced solubility but reduced potency
Variation in sulfonamide structureSignificant impact on enzyme inhibition

Case Study 1: HSP90 Inhibition

In vitro studies demonstrated that this compound effectively inhibited HSP90, leading to reduced viability in cancer cell lines such as MCF-7 and A549. The compound was shown to disrupt HSP90-client interactions, resulting in apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of derivatives based on this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-propargyl-N-methyl sulfamoyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfamoyl chloride intermediates. For example, photoredox catalysis using visible light (λmax = 470 nm) with (TMS)₃SiH as a hydrogen atom donor in MeCN generates sulfamoyl radicals, which react with alkynes like propargyl derivatives. This method avoids harsh reducing agents and achieves moderate yields (40–70%) .
  • Purification : Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene/ether mixtures .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Characterize substituents (e.g., propargyl protons at δ ~2.5–3.0 ppm, sulfamoyl Cl at δ ~3.7 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) with <5 ppm error .
  • TLC : Monitor reaction progress using hexane:ethyl acetate (3:1) as the mobile phase .

Q. What are the key safety considerations when handling this compound?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to its reactivity and potential lachrymatory effects. Avoid contact with moisture to prevent hydrolysis .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize decomposition .

Advanced Research Questions

Q. How do radical intermediates influence the reactivity of this compound in hydrosulfamoylation reactions?

  • Mechanistic Insight : Photoredox-generated sulfamoyl radicals (from sulfamoyl chlorides) undergo anti-Markovnikov addition to alkenes/alkynes. The propargyl group’s electron-withdrawing nature stabilizes radical intermediates, favoring regioselective C–S bond formation. Eosin Y (0.5 mol%) acts as a photocatalyst under blue LED irradiation .
  • Contradiction : Direct single-electron reduction of N-methyl sulfamoyl chlorides (Ered = –1.59 V vs. SCE) is less feasible than methanesulfonyl chloride (Ered = –1.30 V), necessitating alternative activation strategies like hydrogen atom transfer (HAT) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Challenges : Hydrolytic byproducts (e.g., sulfonic acids) and unreacted propargyl amines may co-elute during HPLC.
  • Solutions :

  • HPLC-DAD : Use a C18 column with 0.1% TFA in water/acetonitrile to separate impurities.
  • Ion Chromatography : Detect sulfonate ions (e.g., SO₃²⁻) from hydrolysis .

Q. How can computational modeling predict the electrophilicity of this compound in nucleophilic substitution reactions?

  • Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p)) estimate the electrophilicity index (ω) and local softness (s⁺) at the sulfamoyl chloride center. Propargyl groups increase electrophilicity by stabilizing transition states via conjugation .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates with amines in DCM) .

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